6-Methyl-1H-benzoimidazole-2-carbaldehyde
Overview
Description
6-Methyl-1H-benzoimidazole-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C9H8N2O It is a derivative of benzimidazole, featuring a methyl group at the 6th position and an aldehyde group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-benzoimidazole-2-carbaldehyde typically involves the condensation of o-phenylenediamine with an appropriate aldehyde. One common method includes the reaction of 4-methyl-1,2-phenylenediamine with formic acid under reflux conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-benzoimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 6-Methyl-1H-benzoimidazole-2-carboxylic acid.
Reduction: 6-Methyl-1H-benzoimidazole-2-methanol.
Substitution: 6-Bromo-1H-benzoimidazole-2-carbaldehyde (in the case of bromination).
Scientific Research Applications
6-Methyl-1H-benzoimidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 6-Methyl-1H-benzoimidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound without the methyl and aldehyde substituents.
2-Methylbenzimidazole: Similar structure but with a methyl group at the 2nd position instead of the 6th.
2-Formylbenzimidazole: Similar structure but with an aldehyde group at the 2nd position without the methyl group.
Uniqueness
6-Methyl-1H-benzoimidazole-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the benzimidazole ring. This dual substitution pattern imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
6-methyl-1H-benzimidazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUADZVRNSJOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651257 | |
Record name | 6-Methyl-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883541-93-3 | |
Record name | 6-Methyl-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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